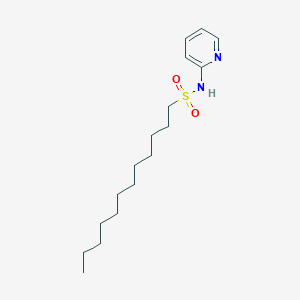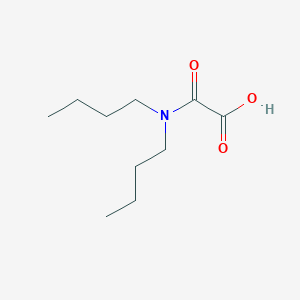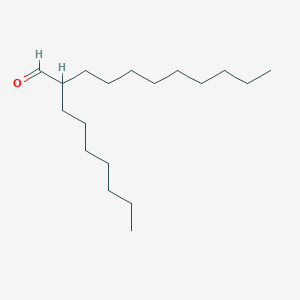![molecular formula C7H5F5O B14480609 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene CAS No. 65361-33-3](/img/structure/B14480609.png)
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is a fluorinated cyclobutene derivative. This compound is characterized by the presence of five fluorine atoms and an allyloxy group attached to the cyclobutene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The allyloxy group can be introduced through nucleophilic substitution reactions using allyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted cyclobutene derivatives.
Scientific Research Applications
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene involves its interaction with molecular targets through its fluorinated and allyloxy groups. These interactions can influence the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in various chemical pathways, such as radical reactions, due to the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)prop-1-ene: This compound shares the pentafluoro structure but has a different substituent group.
Perfluoroisobutene: Another fluorinated compound with a similar structure but different functional groups.
Uniqueness
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is unique due to its combination of a cyclobutene ring with both fluorine atoms and an allyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65361-33-3 |
|---|---|
Molecular Formula |
C7H5F5O |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
1,3,3,4,4-pentafluoro-2-prop-2-enoxycyclobutene |
InChI |
InChI=1S/C7H5F5O/c1-2-3-13-5-4(8)6(9,10)7(5,11)12/h2H,1,3H2 |
InChI Key |
JVWKPZPYUFBDEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(C1(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
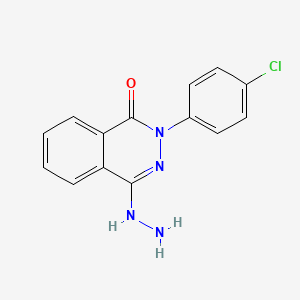
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
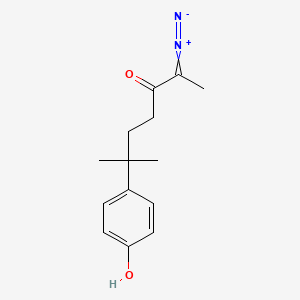

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

